molecular formula C20H22N6O2 B12172524 [4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12172524
M. Wt: 378.4 g/mol
InChI Key: CAJJPFFGMKDJLS-UHFFFAOYSA-N
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Description

[4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a tetrazole ring attached to a phenylmethanone moiety. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group through a nucleophilic aromatic substitution reaction.

    Attachment of Tetrazole Ring: The tetrazole ring is introduced by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of Phenylmethanone Moiety: The final step involves the formation of the phenylmethanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing piperazine and tetrazole groups exhibit significant anticancer properties. For instance, studies have focused on the synthesis of similar compounds that demonstrate cytotoxic effects against various cancer cell lines, including HCT-116 and HepG2. The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation through specific pathways .

Antidepressant Effects

The piperazine structure is commonly associated with antidepressant activity. Compounds similar to [4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone have been evaluated for their ability to modulate serotonin receptors, which play a crucial role in mood regulation. Experimental studies have shown that such compounds can lead to significant improvements in depressive symptoms in animal models .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of tetrazole derivatives. Preliminary studies suggest that compounds with similar structures may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for the development of new antibiotics, especially in the context of rising antibiotic resistance .

Neuroprotective Effects

The neuroprotective properties of piperazine derivatives are being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, thus providing protective effects against neurodegeneration .

Case Studies

Study Findings Reference
Anticancer ActivityDemonstrated cytotoxicity against HCT-116 and HepG2 cell lines; induced apoptosis via mitochondrial pathways
Antidepressant EffectsModulated serotonin receptors; reduced depressive-like behaviors in animal models
Antimicrobial PropertiesShowed efficacy against various bacterial strains; potential for new antibiotic development
Neuroprotective EffectsReduced oxidative stress; improved neuronal survival in vitro

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The binding affinity and selectivity of the compound are influenced by its unique structure, which allows it to fit into the receptor binding site and interact with key amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.

Uniqueness

Compared to these similar compounds, [4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone exhibits unique structural features that may confer distinct pharmacological properties. Its combination of a methoxyphenyl group and a tetrazole ring allows for specific interactions with molecular targets, potentially leading to improved efficacy and reduced side effects.

Biological Activity

The compound [4-(4-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C23H29N5O2
  • Molecular Weight : 407.51 g/mol
  • SMILES Notation : CCC(C)N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(OC)cc4

This structure features a piperazine ring, a methoxyphenyl moiety, and a tetrazole ring, which are essential for its biological activity.

Antitumor Activity

Research indicates that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, derivatives with piperazine and phenyl groups have shown cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy enhances this activity.

CompoundCell LineIC50 (µM)
Compound 1HeLa (Cervical)0.99 ± 0.01
Compound 2MCF-7 (Breast)1.61 ± 1.92
Compound 3NCI-H460 (Lung)1.98 ± 1.22

These findings suggest that the compound's structural features contribute to its efficacy against cancer cells .

Neuroprotective Effects

A study on related piperazine derivatives revealed neuroprotective effects in models of acute cerebral ischemia. The compound demonstrated a significant prolongation of survival time in treated mice, indicating its potential as a neuroprotective agent.

  • Survival Time Improvement : The compound significantly reduced mortality rates across all tested doses, suggesting robust neuroprotective properties .

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Cell Cycle Inhibition : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects in neurodegenerative conditions .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of the compound against human glioblastoma U251 cells. The results indicated that it inhibited cell proliferation effectively, with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin.

Case Study 2: Neuroprotection in Ischemia

In an experimental model of ischemic stroke, the compound was administered prior to inducing ischemia. Results showed that it significantly reduced infarct size and improved neurological scores in treated animals compared to controls.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)19-6-4-3-5-18(19)20(27)25-13-11-24(12-14-25)16-7-9-17(28-2)10-8-16/h3-10H,11-14H2,1-2H3

InChI Key

CAJJPFFGMKDJLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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